molecular formula C16H18N2O2S B2672877 1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide CAS No. 895798-42-2

1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide

Cat. No.: B2672877
CAS No.: 895798-42-2
M. Wt: 302.39
InChI Key: HUZVQDIQBNSXAY-UHFFFAOYSA-N
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Description

1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide is a compound that belongs to the class of thiochromenes Thiochromenes are sulfur-containing heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Thiochromene Core: The thiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using a piperidine derivative and an appropriate leaving group on the thiochromene core.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols) under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiochromene Derivatives: Compounds with similar thiochromene cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings but different core structures.

Uniqueness

1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide is unique due to its specific combination of a thiochromene core with a piperidine ring and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(6-methyl-4-oxothiochromen-3-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-10-2-3-14-12(8-10)15(19)13(9-21-14)18-6-4-11(5-7-18)16(17)20/h2-3,8-9,11H,4-7H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZVQDIQBNSXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C(C2=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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